molecular formula C21H19BrN2O3 B5816941 N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

Cat. No. B5816941
M. Wt: 427.3 g/mol
InChI Key: HHVLFJXVZIFRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, also known as BNC375, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment associated with Alzheimer's disease. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide exerts its effects by modulating the activity of several key neurotransmitter systems in the brain, including acetylcholine, glutamate, and GABA. The compound has been shown to enhance cholinergic neurotransmission, which is impaired in Alzheimer's disease, and to reduce glutamate excitotoxicity, which can contribute to neuronal damage. N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide also has anxiolytic and antidepressant effects, which may be beneficial in the treatment of cognitive impairment associated with mood disorders.
Biochemical and Physiological Effects:
N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which promote neuronal survival and growth. N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide also reduces oxidative stress and inflammation, which can contribute to neurodegeneration. The compound has been shown to improve synaptic plasticity and to enhance the formation of new synapses, which are critical for learning and memory.

Advantages and Limitations for Lab Experiments

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has several advantages for use in lab experiments. The compound has a favorable safety profile and good pharmacokinetic properties, which make it easy to administer and study. N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been extensively studied in preclinical models of Alzheimer's disease and other cognitive impairments, which provide a wealth of data on its mechanism of action and effects. However, N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide also has some limitations for lab experiments. The compound is still in the early stages of development and has not yet been tested in clinical trials. The optimal dose and dosing regimen for N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide have not been established, and its long-term safety and efficacy have not been fully evaluated.

Future Directions

There are several future directions for research on N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide. One area of interest is the development of more potent and selective analogs of the compound, which may have improved efficacy and reduced side effects. Another area of interest is the evaluation of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide in clinical trials, to determine its safety and efficacy in humans. The compound may also be studied in combination with other therapies for Alzheimer's disease, such as cholinesterase inhibitors or memantine. Finally, the potential use of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide in other neurological disorders, such as Parkinson's disease or Huntington's disease, may also be explored.

Synthesis Methods

The synthesis of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide involves several steps, starting with the reaction between 4-bromo-2-methylphenol and acetyl chloride to produce the intermediate 4-bromo-2-methylphenyl acetate. This intermediate is then reacted with 1-naphthylamine to produce the final product, N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been extensively studied in preclinical models of Alzheimer's disease, where it has shown significant improvements in cognitive function and memory. The compound has also been tested in other models of cognitive impairment, such as traumatic brain injury and stroke, with promising results. N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to have a favorable safety profile and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-bromo-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c1-14-11-17(22)9-10-19(14)26-13-21(25)27-24-20(23)12-16-7-4-6-15-5-2-3-8-18(15)16/h2-11H,12-13H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVLFJXVZIFRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.